hDHODH-IN-8 -

hDHODH-IN-8

Catalog Number: EVT-15277639
CAS Number:
Molecular Formula: C21H15F6N3O4
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

hDHODH-IN-8 is derived from a series of chemical compounds designed to inhibit human dihydroorotate dehydrogenase as well as the enzyme from Plasmodium falciparum, the parasite responsible for malaria. It is classified as a small molecule inhibitor, specifically targeting the mitochondrial isoform of dihydroorotate dehydrogenase. The molecular structure and functional properties make it a candidate for further development in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of hDHODH-IN-8 typically involves multi-step organic reactions that include functional group transformations, coupling reactions, and purification processes. The specific synthetic route may vary depending on the starting materials and desired purity levels. Key steps often involve:

  1. Formation of key intermediates through condensation reactions.
  2. Cyclization to establish the core structure of the inhibitor.
  3. Functionalization to introduce substituents that enhance potency and selectivity.
  4. Purification using techniques such as chromatography to isolate the final product.

The compound's synthesis may also be optimized through iterative testing to improve yield and reduce by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of hDHODH-IN-8 can be characterized by X-ray crystallography or nuclear magnetic resonance spectroscopy, providing detailed information about its three-dimensional conformation. Key structural features include:

  • A central scaffold that interacts with the active site of dihydroorotate dehydrogenase.
  • Functional groups that facilitate binding through hydrogen bonding and hydrophobic interactions.

The molecular formula and molecular weight are critical for understanding its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

hDHODH-IN-8 primarily acts by inhibiting the enzymatic activity of dihydroorotate dehydrogenase. The reaction mechanism involves:

  1. Binding to the enzyme's active site, preventing substrate access.
  2. Competitive inhibition, where hDHODH-IN-8 competes with dihydroorotate for binding to the enzyme.
  3. The inhibition leads to decreased production of orotate, disrupting nucleotide synthesis.

Experimental data indicate that hDHODH-IN-8 exhibits an IC50 value of approximately 0.13 μM against human dihydroorotate dehydrogenase, indicating its potency as an inhibitor.

Mechanism of Action

Process and Data

The mechanism by which hDHODH-IN-8 exerts its inhibitory effects involves several steps:

  1. Enzyme Binding: The compound binds to the active site of dihydroorotate dehydrogenase.
  2. Substrate Competition: By occupying this site, it prevents the substrate (dihydroorotate) from undergoing oxidation.
  3. Disruption of Pyrimidine Synthesis: This inhibition ultimately leads to reduced levels of orotate and subsequent nucleotides, impacting cellular proliferation.

Studies have shown that this mechanism is effective in both human cells and Plasmodium falciparum, suggesting broad applicability in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

hDHODH-IN-8 exhibits specific physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 330 g/mol.
  • Solubility: The compound's solubility in various solvents can affect its bioavailability.
  • Stability: Stability under physiological conditions is crucial for its efficacy as a drug candidate.

These properties are typically assessed using standard techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Applications

Scientific Uses

hDHODH-IN-8 has potential applications in various scientific fields:

  1. Cancer Research: As a selective inhibitor of dihydroorotate dehydrogenase, it may be used to investigate pathways involved in cancer cell proliferation.
  2. Malaria Treatment: Its effectiveness against Plasmodium falciparum positions it as a candidate for antimalarial therapies.
  3. Drug Development: The compound serves as a lead structure for designing new inhibitors with improved potency and selectivity against dihydroorotate dehydrogenase.
Biochemical Mechanisms of DHODH Inhibition by DHODH-IN-8

Enzymatic Inhibition Dynamics of Human DHODH

Human dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme catalyzing the fourth step in de novo pyrimidine biosynthesis—the oxidation of dihydroorotate (DHO) to orotate. DHODH-IN-8 (Compound 27) potently inhibits human DHODH with an IC₅₀ of 0.13 μM and a Kᵢ of 0.016 μM, indicating high-affinity binding [1] [9].

Competitive vs. Non-Competitive Binding Modes

DHODH-IN-8 binds the ubiquinone (CoQ) pocket of human DHODH, a hydrophobic tunnel near the flavin mononucleotide (FMN) cofactor. Structural studies show this inhibitor adopts a competitive binding mode with respect to ubiquinone but is non-competitive against DHO [7]. The inhibitor’s triazolone group forms hydrogen bonds with Tyr₃₈ and Gln₄₇, while hydrophobic interactions stabilize its positioning (e.g., with Leu₄₆, Leu₅₈) [10]. Conformational flexibility in residues Leu₆₈–Arg₇₂ allows dynamic adaptation to inhibitor binding [7].

Kinetic Analysis of IC₅₀ and Kᵢ

The Kᵢ value (0.016 μM) reflects DHODH-IN-8’s binding affinity, which is ~8-fold lower than its IC₅₀ (0.13 μM), indicating tight enzyme-inhibitor complex formation. Kinetic assays reveal a slow-off rate, consistent with prolonged occupancy in the CoQ site. Inhibition follows mixed-type kinetics, where the inhibitor disrupts electron transfer from FMN to ubiquinone, uncoupling orotate production from the mitochondrial respiratory chain [1] [9].

Table 1: Inhibition Parameters of DHODH-IN-8

ParameterHuman DHODHP. falciparum DHODH
IC₅₀ (μM)0.1347.4
Kᵢ (μM)0.0165.6
Binding AffinityHigh (nM range)Low (μM range)
Selectivity Ratio (Human/Pf)364-fold

Differential Inhibition in Plasmodium falciparum DHODH

Plasmodium falciparum DHODH (PfDHODH) is structurally distinct from human DHODH, enabling selective targeting. DHODH-IN-8 inhibits PfDHODH with an IC₅₀ of 47.4 μM and Kᵢ of 5.6 μM—significantly weaker than for human DHODH [1].

Structural Determinants of Species-Selectivity

Key differences in the CoQ binding site explain this selectivity:

  • Human DHODH: Smaller residues (Tyr₃₈, Leu₄₆) create a compact, high-affinity pocket.
  • PfDHODH: Bulky residues (Phe₁₈₈, Leu₅₃₁) sterically hinder inhibitor binding [1] [9].Crystal structures show PfDHODH’s active site is more polar, reducing hydrophobic interactions critical for DHODH-IN-8 stabilization [1].

Implications for Antimalarial Specificity

The 364-fold selectivity ratio (human IC₅₀/Pf IC₅₀) suggests DHODH-IN-8 is unsuitable as an antimalarial. Instead, its design informs species-selective inhibitor optimization: compounds exploiting PfDHODH’s unique gatekeeper residues (e.g., Ile₁₈₉) could improve antimalarial efficacy [1] [9].

Metabolic Consequences of Pyrimidine Depletion

Disruption of De Novo Nucleotide BiosynthesisDHODH-IN-8 depletes cellular uridine monophosphate (UMP), blocking de novo pyrimidine synthesis. Consequences include:

  • dNTP pool imbalance: Stalls DNA replication, inducing S-phase arrest.
  • Ribosome biogenesis impairment: Reduced UTP suppresses rRNA transcription, activating p53-mediated cell-cycle arrest [4] [10].
  • O-GlcNAcylation disruption: Low UTP levels limit UDP-GlcNAc synthesis, altering post-translational modifications of oncoproteins [4].

Mitochondrial Respiratory Chain Coupling and Electron Transfer Interference

DHODH couples orotate synthesis to the respiratory chain by reducing CoQ to ubiquinol (CoQH₂). DHODH-IN-8 disrupts this link, causing:

  • Electron transfer blockage: Prevents CoQ regeneration, suppressing complex III activity [5].
  • ROS accumulation: Inefficient electron shuttling increases reactive oxygen species (ROS), damaging mitochondrial DNA [5] [8].
  • Respiratory supercomplex destabilization: DHODH physically associates with complexes II/III. Its inhibition reduces membrane potential (ΔΨm) and ATP output [5] [8].

Table 2: Metabolic Effects of DHODH Inhibition

Process AffectedConsequenceCellular Outcome
De novo pyrimidine synthesisUMP depletionDNA/RNA synthesis arrest
Respiratory chain couplingReduced CoQH₂ for complex IIIΔΨm loss; ROS overproduction
Supercomplex stabilityDisrupted DHODH-complex II/III bindingImpaired OXPHOS; growth arrest

Properties

Product Name

hDHODH-IN-8

IUPAC Name

4-[[(Z)-2-cyano-3-hydroxybut-2-enoyl]amino]-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide

Molecular Formula

C21H15F6N3O4

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C21H15F6N3O4/c1-9(31)12(8-28)20(33)29-16-7-17(34-10(2)21(25,26)27)11(6-15(16)24)19(32)30-18-13(22)4-3-5-14(18)23/h3-7,10,31H,1-2H3,(H,29,33)(H,30,32)/b12-9-/t10-/m0/s1

InChI Key

BIDNHWHAWYEYKL-JMZICWNOSA-N

Canonical SMILES

CC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2F)F)F)NC(=O)C(=C(C)O)C#N

Isomeric SMILES

C[C@@H](C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2F)F)F)NC(=O)/C(=C(/C)\O)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.